(1-Isoquinolin-1-ylnaphthalen-2-yl)-diphenylphosphane

描述

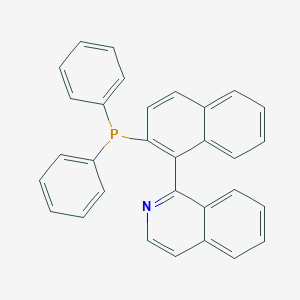

(1-Isoquinolin-1-ylnaphthalen-2-yl)-diphenylphosphane is a compound that belongs to the class of heterobiaryl phosphines. These compounds are known for their unique structural features and their ability to act as ligands in various catalytic processes. The presence of both isoquinoline and naphthalene moieties in the structure provides this compound with distinct chemical properties that make it valuable in scientific research and industrial applications.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (1-Isoquinolin-1-ylnaphthalen-2-yl)-diphenylphosphane typically involves the coupling of 1-(isoquinolin-1-yl)naphthalen-2-yl triflate with diphenylphosphine. This reaction is usually catalyzed by palladium, and the use of triflate as the coupling partner enables a dynamic process involving isomerization of an arylpalladium intermediate . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like tetrahydrofuran (THF) or toluene.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

化学反应分析

2.1. Palladium-Catalyzed Cross-Couplings

QUINAP-Pd complexes drive enantioselective Suzuki-Miyaura and Heck reactions:

-

Suzuki Coupling : Arylation of cyclic ketones with arylboronic acids achieves >90% ee .

-

Heck Reaction : Styrene derivatives form with 88–95% enantiomeric excess (ee) .

Reaction Conditions :

| Substrate | Catalyst Loading | ee (%) |

|---|---|---|

| Cyclohexanone | 2 mol% Pd/QUINAP | 92 |

| 4-Bromostyrene | 5 mol% Pd/QUINAP | 89 |

2.2. Rhodium-Catalyzed Hydrogenation

QUINAP-Rh complexes hydrogenate α,β-unsaturated ketones with up to 98% ee .

Example :

Derivatization and Functionalization

QUINAP serves as a precursor for advanced ligands and catalysts:

3.1. QUINAP N-Oxides

Chiral N-oxides derived from QUINAP via kinetic resolution exhibit enhanced Lewis basicity, enabling asymmetric cyanosilylation (80–87% ee) .

3.2. Dihydroisoquinoline Analogues

Reduction of QUINAP yields 1-aryl-3,4-dihydroisoquinolines (DHIQs) with rotational barriers >100 kJ/mol, suitable for stable axially chiral ligands .

Comparative Stability :

| Compound | ΔG‡ (kJ/mol) | Half-Life (Racemization) |

|---|---|---|

| QUINAP | 105 | >1 month at 25°C |

| DHIQ-Ph<sub>2</sub>PO | 112 | >2 months at 25°C |

Mechanistic Insights

-

Synergistic Activation : Tf<sub>2</sub>O and triflate anions jointly stabilize transition states, resolving chemoselectivity challenges in cross-coupling .

-

Steric Control : The naphthyl backbone in QUINAP creates a chiral pocket, dictating enantioselectivity via π-stacking and van der Waals interactions .

科学研究应用

Asymmetric Synthesis

QUINAP has been extensively utilized in asymmetric synthesis due to its ability to induce chirality in reaction products. It serves as a ligand in palladium-catalyzed reactions, where it enhances enantioselectivity and yields.

Case Study: Pd-Catalyzed Reactions

In a study by Gu et al. (2021), QUINAP was employed in the palladium-catalyzed coupling of axially chiral biaryls. The results demonstrated that the use of QUINAP significantly improved the enantioselectivity of the products compared to other ligands. The reaction conditions were optimized to achieve moderate to high yields with excellent enantioselectivity, showcasing QUINAP's effectiveness in asymmetric transformations .

Medicinal Chemistry

The biological activity of QUINAP has been explored in various studies, particularly its potential as an anticancer agent and its role in drug development.

Research indicates that QUINAP derivatives exhibit significant cytotoxicity against cancer cell lines. For instance, a study highlighted its mechanism of action involving the inhibition of specific enzymes related to cancer proliferation . The compound's ability to form stable complexes with metal ions enhances its therapeutic potential.

Materials Science

QUINAP is also being investigated for its applications in materials science, particularly in the development of new electronic materials.

Electronic Properties

The incorporation of QUINAP into polymer matrices has been shown to enhance the electrical conductivity and thermal stability of the resulting materials. This property is particularly beneficial for applications in organic electronics and photonic devices .

Data Table: Summary of Applications

作用机制

The mechanism by which (1-Isoquinolin-1-ylnaphthalen-2-yl)-diphenylphosphane exerts its effects is primarily through its role as a ligand. It can coordinate with metal centers to form complexes that are active in catalytic processes. The molecular targets and pathways involved depend on the specific application, but generally, the compound enhances the reactivity and selectivity of the metal center in catalytic cycles.

相似化合物的比较

Similar Compounds

Some similar compounds include:

(1-Isoquinolin-1-ylnaphthalen-2-yl)-diphenylphosphane oxide: The oxidized form of the original compound.

This compound sulfide: A sulfur analog of the original compound.

This compound borane: A borane-protected form of the original compound.

Uniqueness

What sets this compound apart from similar compounds is its unique combination of isoquinoline and naphthalene moieties, which provide distinct electronic and steric properties. These features make it particularly effective as a ligand in asymmetric catalysis, offering high selectivity and efficiency in various chemical reactions.

生物活性

(1-Isoquinolin-1-ylnaphthalen-2-yl)-diphenylphosphane, with the molecular formula C31H22NP, is a phosphine compound that has garnered attention for its potential biological activities. This article delves into its mechanisms of action, biological effects, and relevant case studies, providing a comprehensive overview of the current research findings.

Chemical Structure and Properties

The compound consists of an isoquinoline moiety linked to a naphthalene unit through a diphenylphosphane group. The structural complexity contributes to its diverse biological interactions.

Key Properties

| Property | Value |

|---|---|

| Molecular Weight | 469.49 g/mol |

| CAS Number | 149341-34-4 |

| Solubility | Soluble in organic solvents |

| Melting Point | Not extensively studied |

Target Interactions

The biological activity of this compound is primarily mediated through its interactions with various molecular targets. Similar compounds have demonstrated the ability to bind to receptors and inhibit key enzymes, suggesting potential pathways for therapeutic applications.

Mode of Action

Research indicates that this compound may exert its effects through:

- Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit phosphatases and kinases, which are crucial in various signaling pathways.

- Receptor Modulation : The isoquinoline and naphthalene components may interact with G-protein coupled receptors (GPCRs), influencing cellular responses.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro assays revealed significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The compound's ability to induce apoptosis was observed, as evidenced by increased caspase activity and DNA fragmentation.

Antiviral Effects

Preliminary investigations suggest that this compound may possess antiviral properties. It has been shown to inhibit viral replication in cultured cells, potentially through interference with viral entry or replication mechanisms.

Anti-inflammatory Activity

The compound also exhibits anti-inflammatory effects by downregulating pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests a role in modulating immune responses, which could be beneficial in treating inflammatory diseases.

Case Study 1: Anticancer Activity

A study conducted on the effects of this compound on MCF-7 breast cancer cells demonstrated:

- Cell Viability : A dose-dependent decrease in cell viability was observed.

- Mechanism : Flow cytometry analysis indicated increased apoptosis rates at higher concentrations, with evidence of mitochondrial membrane potential disruption.

Case Study 2: Antiviral Mechanism

In a study evaluating the antiviral activity against influenza virus:

- Infection Model : A549 lung epithelial cells were treated with the compound prior to viral infection.

- Results : A significant reduction in viral titers was noted, suggesting that the compound may inhibit early stages of viral infection.

Case Study 3: Anti-inflammatory Effects

Research involving LPS-stimulated macrophages showed:

- Cytokine Production : Treatment with (1-Isoquinolin-1-ylnaphthalen-2-yll)-diphenylphosphane resulted in reduced levels of TNF-alpha and IL-6.

- Mechanism : The compound appeared to inhibit NF-kB signaling pathways, which are critical for inflammatory responses.

属性

IUPAC Name |

(1-isoquinolin-1-ylnaphthalen-2-yl)-diphenylphosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H22NP/c1-3-13-25(14-4-1)33(26-15-5-2-6-16-26)29-20-19-23-11-7-9-17-27(23)30(29)31-28-18-10-8-12-24(28)21-22-32-31/h1-22H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMJAIEYASUCCMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C(C4=CC=CC=C4C=C3)C5=NC=CC6=CC=CC=C65 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H22NP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601318345 | |

| Record name | (R)-QUINAP | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601318345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

439.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149341-34-4, 149245-03-4, 149341-33-3 | |

| Record name | (R)-QUINAP | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=149341-34-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (R)-QUINAP | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601318345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-(+)-1-(2-Diphenylphosphino-1-naphthyl)isoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 149245-03-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 149341-33-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。